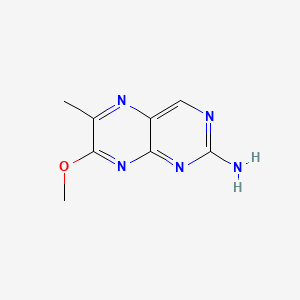
2-Propenoicacid,3-(2-pyridinylthio)-,methylester,(Z)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoicacid,3-(2-pyridinylthio)-,methylester,(Z)-(9CI) is an organic compound characterized by the presence of a propenoic acid moiety linked to a pyridinylthio group and a methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoicacid,3-(2-pyridinylthio)-,methylester,(Z)-(9CI) typically involves the reaction of 2-pyridinethiol with methyl 2-bromoacrylate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-pyridinethiol attacks the electrophilic carbon of the bromoacrylate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the pyridinylthio group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it to a single bond and forming the corresponding saturated ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propenoicacid,3-(2-pyridinylthio)-,methylester,(Z)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propenoicacid,3-(2-pyridinylthio)-,methylester,(Z)-(9CI) involves its interaction with specific molecular targets. The pyridinylthio group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 3-[3-nitro-4-(2-pyridinylthio)phenyl]-
- 2-Propenoic acid, 3,3-bis(phenylthio)-, 1-(2-pyridinylthio)propyl ester
- Methyl 2-cyano-3-(2-pyridinylthio)-2-propenoate
Uniqueness
2-Propenoicacid,3-(2-pyridinylthio)-,methylester,(Z)-(9CI) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a propenoic acid moiety with a pyridinylthio group and a methyl ester makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
121307-84-4 |
|---|---|
Molekularformel |
C9H9NO2S |
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
methyl (Z)-3-pyridin-2-ylsulfanylprop-2-enoate |
InChI |
InChI=1S/C9H9NO2S/c1-12-9(11)5-7-13-8-4-2-3-6-10-8/h2-7H,1H3/b7-5- |
InChI-Schlüssel |
XYBZQOULCIMOHG-ALCCZGGFSA-N |
SMILES |
COC(=O)C=CSC1=CC=CC=N1 |
Isomerische SMILES |
COC(=O)/C=C\SC1=CC=CC=N1 |
Kanonische SMILES |
COC(=O)C=CSC1=CC=CC=N1 |
Synonyme |
2-Propenoicacid,3-(2-pyridinylthio)-,methylester,(Z)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571097.png)

![7-Anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;3-[2-[bis[2-(3-hydroxypropoxy)ethyl]amino]ethoxy]propan-1-ol](/img/structure/B571103.png)

![2h,6h-Cyclopropa[3,4]pyrrolo[2,1-b][1,3]oxazine](/img/structure/B571106.png)
![(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B571107.png)



![N-Ethyl-N-[(piperazin-2-yl)methyl]ethanamine](/img/structure/B571118.png)
